2-{[(3-Fluoro-4-methoxyphenyl)amino]methyl}phenol
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Overview
Description
Preparation Methods
The synthesis of 2-{[(3-Fluoro-4-methoxyphenyl)amino]methyl}phenol typically involves the reaction of 3-fluoro-4-methoxyaniline with formaldehyde and phenol under controlled conditions . The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-{[(3-Fluoro-4-methoxyphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Scientific Research Applications
2-{[(3-Fluoro-4-methoxyphenyl)amino]methyl}phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(3-Fluoro-4-methoxyphenyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity or function . The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
2-{[(3-Fluoro-4-methoxyphenyl)amino]methyl}phenol can be compared with other similar compounds, such as:
2-{[(4-Methoxyphenyl)amino]methyl}phenol: This compound has a similar structure but lacks the fluorine atom, which may result in different chemical properties and reactivity.
2-{[(3-Fluoro-4-chlorophenyl)amino]methyl}phenol: The presence of a chlorine atom instead of a methoxy group can lead to variations in its chemical behavior and applications.
2-{[(3-Fluoro-4-methoxyphenyl)amino]methyl}aniline:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical and biological properties.
Properties
IUPAC Name |
2-[(3-fluoro-4-methoxyanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-18-14-7-6-11(8-12(14)15)16-9-10-4-2-3-5-13(10)17/h2-8,16-17H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIXFCIYCFPAPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CC=CC=C2O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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